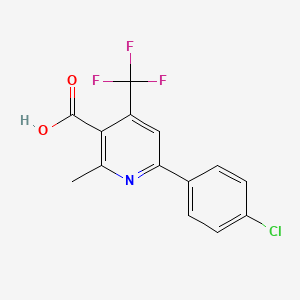

6-(4-Chlorphenyl)-2-methyl-4-(trifluormethyl)nicotinsäure

Übersicht

Beschreibung

6-(4-Chlorophenyl)-2-methyl-4-(trifluoromethyl)nicotinic acid is a useful research compound. Its molecular formula is C14H9ClF3NO2 and its molecular weight is 315.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-(4-Chlorophenyl)-2-methyl-4-(trifluoromethyl)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Chlorophenyl)-2-methyl-4-(trifluoromethyl)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

6-(4-Chlorophenyl)-2-methyl-4-(trifluoromethyl)nicotinic acid has garnered attention for its potential therapeutic applications:

- Antiviral Activity : Research indicates that derivatives of this compound can act as inhibitors of the Hepatitis C virus (HCV) NS5B polymerase, making it a candidate for antiviral drug development .

- Enzyme Inhibition : The compound's structural similarity to nicotinic acid derivatives allows it to interact with various biological targets, including enzymes involved in inflammation and cancer pathways.

- Anticancer Research : Studies have explored its efficacy in inhibiting cancer cell proliferation, particularly through mechanisms involving apoptosis and cell cycle arrest .

Agrochemical Applications

The compound serves as a precursor for the synthesis of various agrochemicals:

- Insecticides : It is a key intermediate in the production of flonicamid, an effective insecticide used against pests in agricultural settings. The trifluoromethyl group enhances its biological activity against target insects .

- Pesticide Development : The unique chemical structure allows for modifications that can lead to the development of new pesticides with improved efficacy and reduced environmental impact .

Biological Research

In addition to its medicinal and agricultural uses, this compound has applications in biological research:

- Receptor Binding Studies : Its ability to bind to nicotinic receptors makes it useful in studies aimed at understanding receptor-ligand interactions and the development of receptor-targeted therapies.

- Antibacterial Properties : Preliminary studies have shown that derivatives of this compound exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Case Study 1: Antiviral Activity

A study conducted on various nicotinic acid derivatives, including 6-(4-Chlorophenyl)-2-methyl-4-(trifluoromethyl)nicotinic acid, demonstrated significant inhibition of HCV replication in vitro. The mechanism was attributed to the compound's ability to interfere with viral polymerase activity.

Case Study 2: Insecticide Efficacy

Field trials using formulations containing flonicamid showed a marked reduction in pest populations compared to untreated controls. This highlights the practical application of 6-(4-Chlorophenyl)-2-methyl-4-(trifluoromethyl)nicotinic acid as an effective component in pest management strategies.

Wirkmechanismus

Target of Action

Similar nicotinic acid derivatives have been found to inhibit acetylcholinesterase and butyrylcholinesterase, which play a crucial role in the treatment of alzheimer’s disease .

Biochemical Pathways

Related nicotinic acid derivatives have been associated with the cholinergic system, particularly in the context of alzheimer’s disease treatment .

Result of Action

Related compounds have been associated with bactericidal and fungicidal activity, as well as the stimulation of sunflower seedling growth .

Biologische Aktivität

6-(4-Chlorophenyl)-2-methyl-4-(trifluoromethyl)nicotinic acid is a synthetic compound that belongs to the class of nicotinic acids. Its structural modifications, particularly the presence of trifluoromethyl and chlorophenyl groups, suggest potential biological activities, particularly in modulating nicotinic acetylcholine receptors (nAChRs). This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

6-(4-Chlorophenyl)-2-methyl-4-(trifluoromethyl)nicotinic acid is primarily studied for its interaction with nAChRs. Research indicates that it acts as a positive allosteric modulator (PAM) of α7 nAChRs, which are implicated in cognitive functions and neuroprotection. The modulation of these receptors can enhance synaptic transmission and may have therapeutic implications in neurodegenerative diseases.

In Vitro Studies

In vitro studies have demonstrated that compounds structurally similar to 6-(4-Chlorophenyl)-2-methyl-4-(trifluoromethyl)nicotinic acid exhibit significant modulation of nAChRs. For instance, a related compound was shown to have an EC50 value of 0.18 µM, indicating strong potency in enhancing receptor activity .

Table 1: Comparison of Modulatory Activity

| Compound | EC50 (µM) | Max Modulation (%) |

|---|---|---|

| 6-(4-Chlorophenyl)-2-methyl-4-(trifluoromethyl)nicotinic acid | TBD | TBD |

| Related Compound A | 0.18 | 1200 |

| Related Compound B | 0.14 | 600 |

Case Studies

- Neuroprotection : A study investigated the neuroprotective effects of PAMs on α7 nAChRs in models of Alzheimer's disease. The results suggested that compounds like 6-(4-Chlorophenyl)-2-methyl-4-(trifluoromethyl)nicotinic acid could improve cognitive function and reduce amyloid-beta toxicity .

- Cognitive Enhancement : Another research effort focused on the potential of this compound to enhance cognitive performance in animal models. The findings indicated that administration led to improved memory retention and learning capabilities, likely through enhanced cholinergic signaling .

Eigenschaften

IUPAC Name |

6-(4-chlorophenyl)-2-methyl-4-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO2/c1-7-12(13(20)21)10(14(16,17)18)6-11(19-7)8-2-4-9(15)5-3-8/h2-6H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMGZERNJKCUCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=N1)C2=CC=C(C=C2)Cl)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.